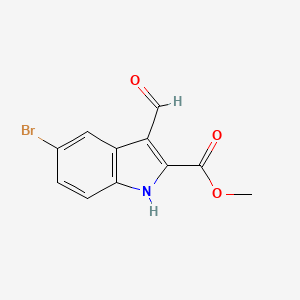
Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 5th position, a formyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3-formyl-1h-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by formylation and esterification. For instance, starting with 5-bromoindole, the formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The final step involves esterification using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The formyl group can participate in condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions yield derivatives like 5-amino or 5-thio indoles.
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
科学的研究の応用
Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 5-bromo-3-formyl-1h-indole-2-carboxylate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formyl group play crucial roles in these interactions, often enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Methyl 5-fluoro-3-formyl-1h-indole-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-formyl-1h-indole-4-carboxylate: Similar structure but with the carboxylate group at the 4th position.
5-Bromo-1-methyl-1h-indole: Lacks the formyl and carboxylate groups.
Uniqueness: Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom enhances its electrophilic nature, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H8BrNO3 |
|---|---|
分子量 |
282.09 g/mol |
IUPAC名 |
methyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 |
InChIキー |
QGIPVYBXWATAJD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


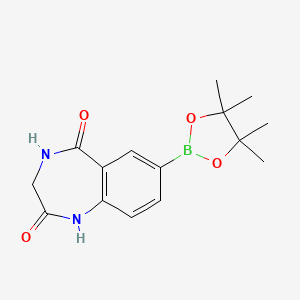
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)
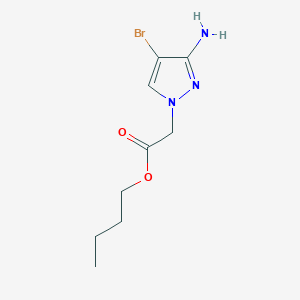
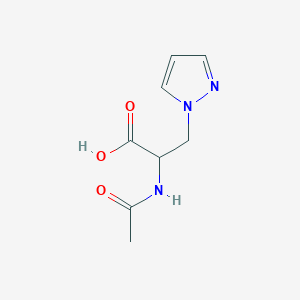

![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)
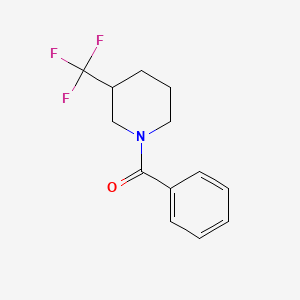


![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)



